molecular formula C14H16N2O2 B3326496 1,2-Bis(m-aminophenoxy)ethane CAS No. 25940-46-9

1,2-Bis(m-aminophenoxy)ethane

Cat. No. B3326496
CAS RN: 25940-46-9
M. Wt: 244.29 g/mol
InChI Key: SKIIDUXQRNDYNZ-UHFFFAOYSA-N
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Description

1,2-Bis(m-aminophenoxy)ethane is an organic compound . It is a highly selective Ca2+ chelator over Mg2+ . This compound has a total of six possible protonation sites . It is used as an antibacterial agent in the treatment of urinary tract infections . It inhibits bacterial growth .


Synthesis Analysis

This compound was synthesized from 1,2-bis(m-nitrophenoxy)ethane . The synthesis involved the use of Pd/C as a catalyst .


Molecular Structure Analysis

The 1,2-(bis-phenoxy)ethane family of molecules have a number of possible conformations in the crystalline state due to the flexible nature of the ethane spacer group . The molecular geometry is defined by the dihedral angle (O-C-C-O) between the two aromatic residues . This angle can be categorized as eclipsed (O-C-C-O dihedral angle approaching 0°), staggered (O-C-C-O dihedral angle close to 180°), and gauche (angles deviating from 0° and 180°) .


Chemical Reactions Analysis

This compound is a coordination compound that has four binding sites for chloride ions . It is used in the preparation of solutions with free calcium in the nanomolar range .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C14H16N2O2 and a molar mass of 244.29 g/mol . It has a predicted density of 1.204±0.06 g/cm3, a melting point of 131-132 °C, and a predicted boiling point of 452.9±30.0 °C . Its flashing point is 253.5°C .

Scientific Research Applications

Synthesis and Complex Formation

  • Metal Complex Synthesis : 1,2-Bis(m-aminophenoxy)ethane has been used to synthesize diamine complexes with metals like Cobalt, Copper, and Nickel. These complexes are characterized using techniques such as elemental analysis, magnetic measurements, and spectroscopy (Temel, Soran, & Şekerci, 2007).

Spectroscopic Studies

  • Crystal Structure Analysis : The crystal structure of 1,2-bis(2-aminophenoxy)ethane exhibits intermolecular contacts and weak hydrogen-bonding interactions, which are pivotal in understanding its structural behavior (Rademeyer, Barkhuizen, Kruger, & Maguire, 2005).
  • Infrared Spectroscopy and X-ray Diffraction : Vibrational spectra and X-ray diffraction analysis of 1,2-bis(2-aminophenoxy)ethane and its variants reveal insights into the strength of intermolecular hydrogen bonds, crucial for understanding its chemical behavior (Koryakova et al., 2017).

Chemical Properties and Reactions

  • Synthesis and Characterization of Complexes : Research has been conducted on the reduction of 1,2-bis(p-nitrophenoxy)ethane to 1,2-bis(p-aminophenoxy)ethane and its subsequent use in preparing metal complexes. The structural properties of these complexes have been extensively studied (Temel, Demirbaş, & Şekerci, 2008).

Applications in Polymer Science

  • Polyimide Synthesis : this compound is also used in the synthesis of aromatic dinitro compounds which are integral in the formation of polyimides, contributing to advancements in polymer science (Feld, Ramalingam, & Harris, 1983).

Chelation and Extraction Studies

  • Chelation Selectivity : The compound has been used to study the chelation selectivity of alkaline earth metal ions, providing valuable insights into the field of coordination chemistry (Kimura et al., 1994).

Other Relevant Applications

  • Agricultural and Industrial Applications : 1,2-Bis[4-(3-methyl-alpha-aminobenzyl)phenoxy]ethane, a related compound, shows effectiveness as an antimicrobial agent useful in agricultural and industrial applications (Downs, 1972).

Mechanism of Action

1,2-Bis(m-aminophenoxy)ethane acts by rapidly chelating with overloaded Ca2+, restoring intracellular calcium homeostasis, thus inhibiting ROS regeneration at the source . It blocks the endoplasmic reticulum (ER) apoptosis pathway (ATF4–CHOP–Bax/Bcl-2, Casp-12–Casp-3) and the inflammatory pathway (TNF-α–NF-κB–IL-6 axes), thus alleviating pathological changes in kidney tissue .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact, rinse immediately with plenty of water and get medical attention .

Future Directions

Future research could focus on the use of 1,2-Bis(m-aminophenoxy)ethane in the treatment of acute kidney injury . It could also explore its potential as a calcium indicator, given its high selectivity for Ca2+ over Mg2+ .

properties

IUPAC Name

3-[2-(3-aminophenoxy)ethoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-11-3-1-5-13(9-11)17-7-8-18-14-6-2-4-12(16)10-14/h1-6,9-10H,7-8,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIIDUXQRNDYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCOC2=CC=CC(=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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